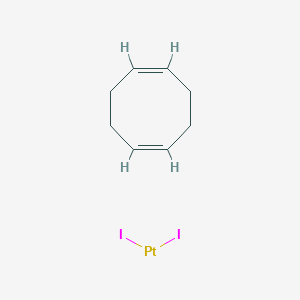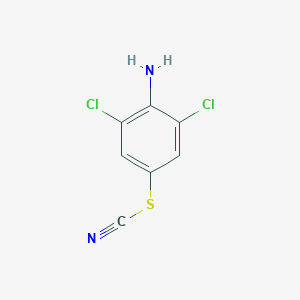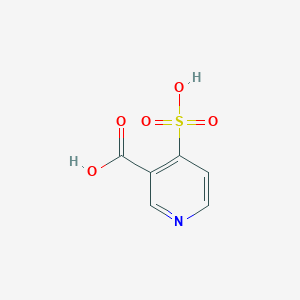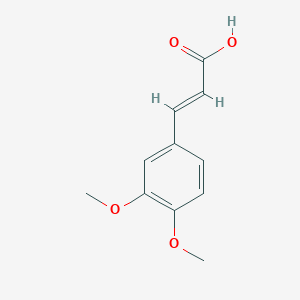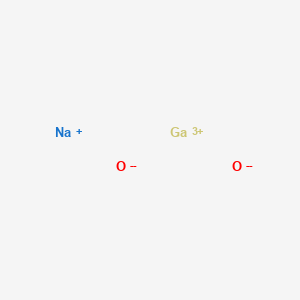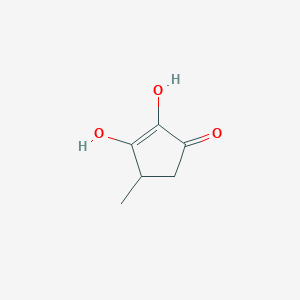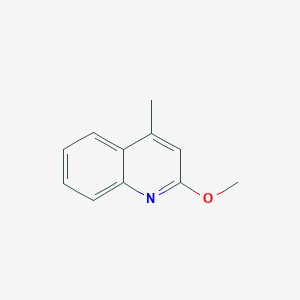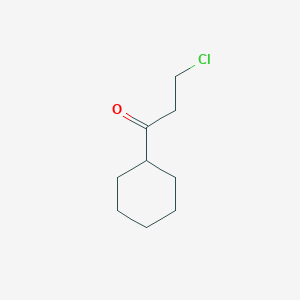
3-Chloro-1-cyclohexylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-cyclohexylpropan-1-one, also known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPO is a ketone that belongs to the family of cyclohexyl ketones and has a molecular formula of C10H15ClO.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one is not fully understood. However, it is believed that 3-Chloro-1-cyclohexylpropan-1-one acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-Chloro-1-cyclohexylpropan-1-one may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
3-Chloro-1-cyclohexylpropan-1-one has been shown to have anti-inflammatory and analgesic properties in animal studies. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-1-cyclohexylpropan-1-one has several advantages as a chemical compound for lab experiments. It is readily available and relatively easy to synthesize. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has a relatively low toxicity profile, making it a safer alternative to other compounds that may be more hazardous. However, 3-Chloro-1-cyclohexylpropan-1-one has some limitations, such as its low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-1-cyclohexylpropan-1-one. One potential area of research is the development of new drugs that utilize 3-Chloro-1-cyclohexylpropan-1-one as an intermediate in their synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one and its potential applications in the treatment of various diseases. Finally, research on the optimization of the synthesis of 3-Chloro-1-cyclohexylpropan-1-one may lead to more efficient and cost-effective methods for its production.
Synthesemethoden
3-Chloro-1-cyclohexylpropan-1-one can be synthesized through the reaction of cyclohexanone and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 3-Chloro-1-cyclohexylpropan-1-one as a white crystalline solid with a melting point of 37-39°C.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-cyclohexylpropan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-Chloro-1-cyclohexylpropan-1-one is in the synthesis of pharmaceuticals. 3-Chloro-1-cyclohexylpropan-1-one can be used as an intermediate in the synthesis of various drugs such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine.
Eigenschaften
CAS-Nummer |
13487-73-5 |
|---|---|
Produktname |
3-Chloro-1-cyclohexylpropan-1-one |
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
3-chloro-1-cyclohexylpropan-1-one |
InChI |
InChI=1S/C9H15ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI-Schlüssel |
XMGIRPAJBZYJDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)CCCl |
Kanonische SMILES |
C1CCC(CC1)C(=O)CCCl |
Andere CAS-Nummern |
13487-73-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

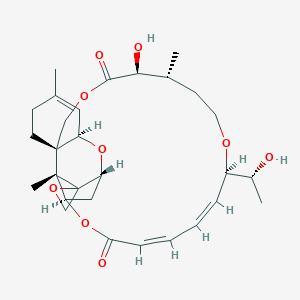
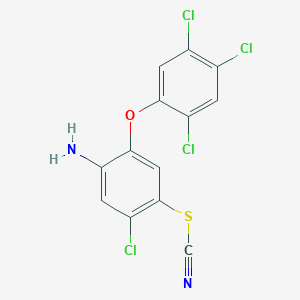
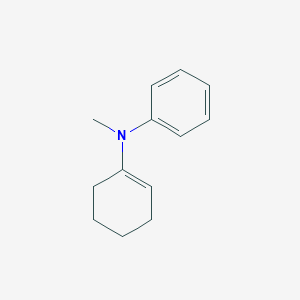

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
